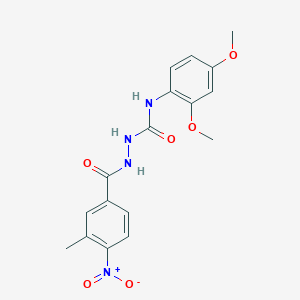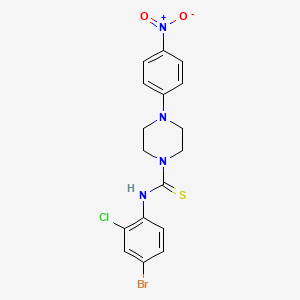
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide
説明
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide, also known as DMNQ, is a synthetic compound that has been widely used in scientific research as a redox-cycling agent. Its unique chemical structure makes it a valuable tool for investigating the mechanisms of oxidative stress and cellular damage. In
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been used extensively in scientific research to induce oxidative stress and study the effects of reactive oxygen species (ROS) on cellular function. It has been shown to generate superoxide anion radicals and hydrogen peroxide, which can lead to DNA damage, lipid peroxidation, and protein oxidation. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been used to investigate the role of oxidative stress in various disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.
作用機序
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide acts as a redox-cycling agent, which means that it undergoes multiple cycles of reduction and oxidation in the presence of cellular components such as NADH and cytochrome P450 reductase. This process generates ROS, which can cause cellular damage and activate signaling pathways involved in inflammation and apoptosis. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been shown to inhibit mitochondrial respiration and ATP production, leading to cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has been shown to induce oxidative stress in a variety of cell types, including neuronal cells, endothelial cells, and cancer cells. It can cause DNA damage and activate DNA repair pathways, as well as modulate the expression of genes involved in inflammation and apoptosis. N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has also been shown to disrupt mitochondrial function and lead to cell death through both necrosis and apoptosis.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is a valuable tool for investigating the mechanisms of oxidative stress and cellular damage, as it can be used to induce these processes in a controlled manner. It is also relatively stable and easy to handle in the laboratory. However, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide has some limitations, including its potential toxicity and the fact that it can generate ROS indiscriminately, making it difficult to study specific pathways or targets.
将来の方向性
There are many potential future directions for research involving N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide. One area of interest is the development of N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide analogs with improved specificity and reduced toxicity. Another area of research is the use of N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide to study the role of oxidative stress in specific disease states, such as Alzheimer's disease or Parkinson's disease. Additionally, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide could be used in combination with other compounds to investigate synergistic effects on cellular function. Overall, N-(2,4-dimethoxyphenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarboxamide is a valuable tool for investigating the complex processes involved in oxidative stress and cellular damage, and its potential applications in scientific research are vast.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O6/c1-10-8-11(4-7-14(10)21(24)25)16(22)19-20-17(23)18-13-6-5-12(26-2)9-15(13)27-3/h4-9H,1-3H3,(H,19,22)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMHGQJEWYQRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4116744.png)
![2-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4116750.png)

![[4-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B4116767.png)
![1-[(4-methylphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4116768.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)

![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)

![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)